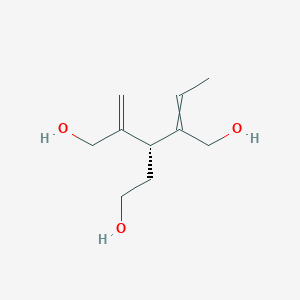
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol is an organic compound with a complex structure featuring multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol typically involves multi-step organic reactions. One common method includes the aldol condensation of suitable aldehydes and ketones, followed by reduction and protection-deprotection steps to introduce the hydroxyethyl and methylidene groups. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microreactors and automated synthesis platforms can enhance efficiency and scalability. Purification steps, including crystallization and chromatography, are crucial to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene and methylidene groups to ethyl and methyl groups, respectively.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the hydroxyethyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of its targets.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-2-Ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol: shares similarities with other compounds featuring hydroxyethyl and methylidene groups.
Phenolic compounds: These compounds also contain hydroxyl groups attached to aromatic rings, exhibiting antioxidant properties.
Endolichenic fungi metabolites: These metabolites include alkaloids, cyclic peptides, and polyketides, which have diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
648903-62-2 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(3R)-2-ethylidene-3-(2-hydroxyethyl)-4-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C10H18O3/c1-3-9(7-13)10(4-5-11)8(2)6-12/h3,10-13H,2,4-7H2,1H3/t10-/m1/s1 |
Clave InChI |
PCOPMRRLQSGMJF-SNVBAGLBSA-N |
SMILES isomérico |
CC=C(CO)[C@H](CCO)C(=C)CO |
SMILES canónico |
CC=C(CO)C(CCO)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[[[(3'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-](/img/structure/B12592125.png)
![2-[4,4-Bis(4-methylphenyl)-3-butenyl]anisole](/img/structure/B12592134.png)
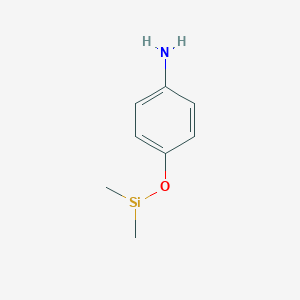
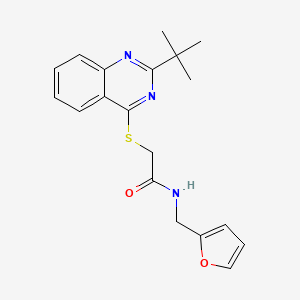


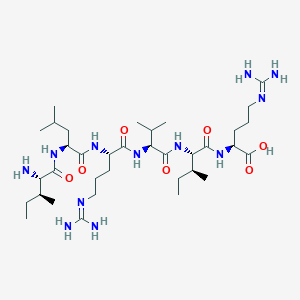
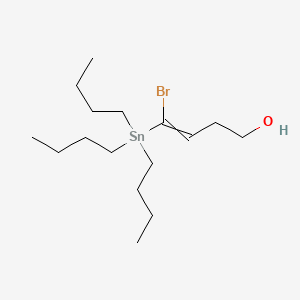
![O-[3-(Methylamino)propyl]-L-tyrosine](/img/structure/B12592188.png)

![5-[Ethyl(4-formylphenyl)amino]pentyl prop-2-enoate](/img/structure/B12592192.png)

![(2S)-1-[(1R)-2-hydroxy-1-phenylethyl]-6-oxopiperidine-2-carbonitrile](/img/structure/B12592205.png)

